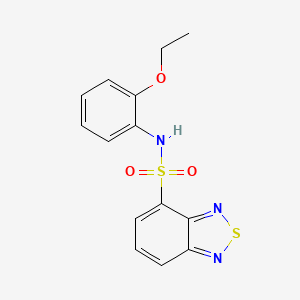

Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate

説明

Synthesis Analysis

The synthesis of Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate involves several steps, starting from the esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids. These esters are further processed to yield the target compound through methods such as alkaline hydrolysis followed by acidification and decarboxylation (Mosti et al., 1992). An alternative synthesis pathway involves the reaction of 2,6-dihydroxy-3-cyano-4-methyl pyridine with specific reagents to produce novel ethyl esters with potential antihypertensive activity (Kumar & Mashelker, 2006).

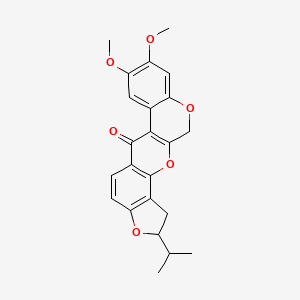

Molecular Structure Analysis

The molecular structure of Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate has been examined through X-ray crystallography and quantum chemical analysis. These studies reveal the importance of the 2-substituent in determining the compound's activity, highlighting the structure-activity relationship (Orsini et al., 1990).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including condensation with amines to form novel derivatives with anticipated biological activities. The reactivity of the compound under different conditions has been explored to synthesize a range of pharmacologically relevant molecules (Kumar & Mashelker, 2006).

Physical Properties Analysis

The physical properties of Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate, including its solid state conformation, have been compared with related compounds to understand the effects of different substituents on its activity. This comparison is crucial for designing compounds with enhanced pharmacological profiles (Orsini et al., 1990).

Chemical Properties Analysis

The chemical properties of Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate are closely linked to its potential as a cardiotonic agent. Studies have shown that its chemical structure allows for positive inotropic activity, although to a lesser extent compared to known agents such as milrinone, which serves as a benchmark in the development of cardiotonic drugs (Mosti et al., 1992).

科学的研究の応用

Application in Synthetic Chemistry

- Specific Scientific Field : Synthetic Chemistry

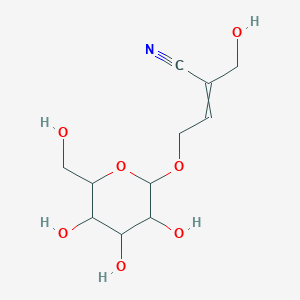

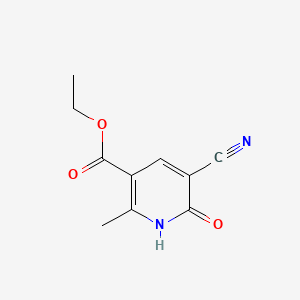

- Summary of the Application : Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate is used in the synthesis of coumarin-3-carboxylate ester . Coumarin derivatives have gained significant attention due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .

- Methods of Application or Experimental Procedures : The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

- Summary of the Results or Outcomes : The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . Also, an efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

Application in Cardiotonic Activity Research

- Specific Scientific Field : Pharmacology

- Summary of the Application : This compound has been used in the synthesis of various esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which were tested for their cardiotonic activity . These compounds were tested as analogues of milrinone, a drug used to treat heart failure .

- Methods of Application or Experimental Procedures : The synthesis involved the creation of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids carrying a polar group as a 2-substituent . The compounds were then tested on the contractile activity and frequency rate of spontaneously beating atria from reserpine-treated guinea-pigs .

- Summary of the Results or Outcomes : The compound 5-Cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid and its ethyl ester showed an appreciable positive inotropic activity, although inferior to that of milrinone .

Application in Heterocyclic Compound Synthesis

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Cyanoacetohydrazides, such as “Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate”, have been used as precursors in reactions leading to the construction of heterocycles .

- Methods of Application or Experimental Procedures : The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .

- Summary of the Results or Outcomes : Reactions of cyanoacetic acid hydrazide with numerous reactants are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .

Application in Antiviral Research

- Specific Scientific Field : Pharmacology

- Summary of the Application : This compound has been used in the synthesis of various esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which were tested for their antiviral activity . These compounds were tested as analogues of milrinone, a drug used to treat heart failure .

- Methods of Application or Experimental Procedures : The synthesis involved the creation of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids carrying a polar group as a 2-substituent . The compounds were then tested on the contractile activity and frequency rate of spontaneously beating atria from reserpine-treated guinea-pigs .

- Summary of the Results or Outcomes : The compound 5-Cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid and its ethyl ester showed an appreciable positive inotropic activity, although inferior to that of milrinone .

Application in Heterocyclic Compound Synthesis

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Cyanoacetohydrazides, such as “Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate”, have been used as precursors in reactions leading to the construction of heterocycles .

- Methods of Application or Experimental Procedures : The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .

- Summary of the Results or Outcomes : Reactions of cyanoacetic acid hydrazide with numerous reactants are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .

特性

IUPAC Name |

ethyl 5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-3-15-10(14)8-4-7(5-11)9(13)12-6(8)2/h4H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPREFULXHVXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200581 | |

| Record name | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | |

CAS RN |

52600-52-9 | |

| Record name | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052600529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7'-hydroxy-4'-(4-methoxyphenyl)-4,4,5'-trimethyl-2-spiro[1,3-diazinane-6,2'-3,4-dihydro-2H-1-benzopyran]thione](/img/structure/B1231979.png)

![2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol](/img/structure/B1231981.png)

![6-Thiophen-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B1231992.png)

![2-(1-Benzimidazolyl)acetic acid [2-[(9,10-dioxo-1-anthracenyl)amino]-2-oxoethyl] ester](/img/structure/B1231993.png)

![2-Phenylbutanoic acid [2-oxo-2-(2-phenylanilino)ethyl] ester](/img/structure/B1231996.png)

![Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-](/img/structure/B1231997.png)